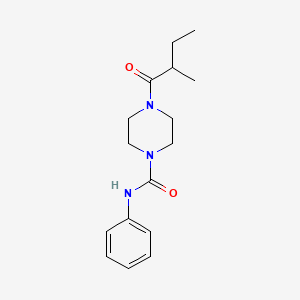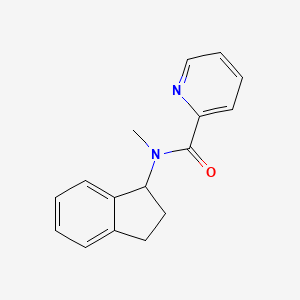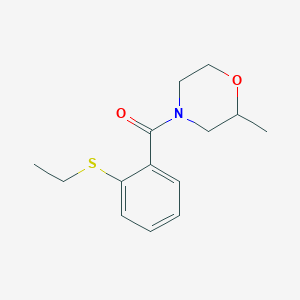
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone, also known as EPPMM, is a chemical compound that has gained attention in scientific research for its potential pharmacological properties. EPPMM has been studied for its ability to interact with various biological targets and its potential application in drug discovery.
Wirkmechanismus
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been shown to inhibit the activity of certain enzymes, including histone deacetylases (HDACs) and protein tyrosine phosphatases (PTPs). HDACs are involved in the regulation of gene expression, while PTPs play a role in cell signaling. Inhibition of these enzymes by (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can lead to changes in gene expression and cell signaling, which can ultimately affect cellular processes and lead to therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been shown to induce cell death in cancer cells, inhibit inflammation, and protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has several advantages for use in lab experiments, including its ability to interact with various biological targets and its potential application in drug discovery. However, (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone. One potential direction is the development of (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another direction is the study of (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone's interactions with other biological targets and its potential application in other areas of pharmacology. Additionally, further studies are needed to determine the optimal dosage and toxicity levels of (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone.
Synthesemethoden
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone can be synthesized using a multistep process that involves the reaction of 2-ethylsulfanylphenylboronic acid with 2-methylmorpholin-4-ylmethanone, followed by a palladium-catalyzed coupling reaction. The resulting product is purified using column chromatography to obtain pure (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone.
Wissenschaftliche Forschungsanwendungen
(2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been studied for its potential application in drug discovery, particularly in the development of new drugs for the treatment of cancer, inflammation, and neurological disorders. (2-Ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone has been shown to interact with various biological targets, including enzymes and receptors, which makes it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
(2-ethylsulfanylphenyl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S/c1-3-18-13-7-5-4-6-12(13)14(16)15-8-9-17-11(2)10-15/h4-7,11H,3,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHVQSJGIPZWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCOC(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



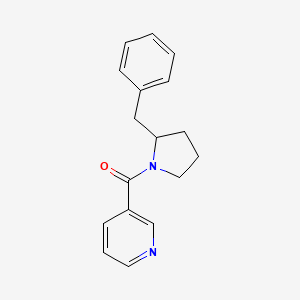

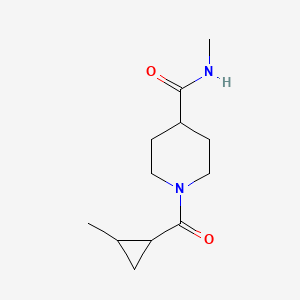

![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)
![[4-(Methylsulfonylmethyl)phenyl]-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7493025.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2,2-dimethylpropan-1-one](/img/structure/B7493030.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7493039.png)
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)
